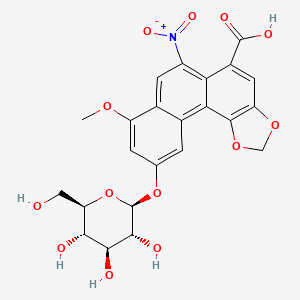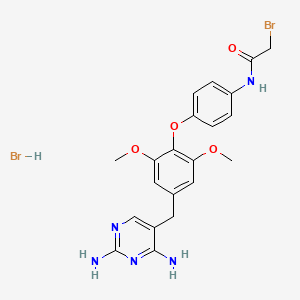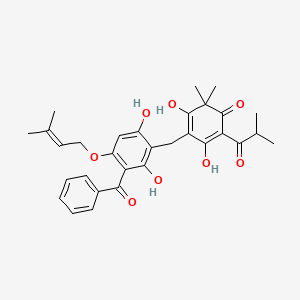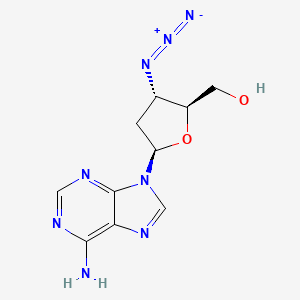
Aristoloside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aristoloside is a natural product found in Aristolochia elegans, Aristolochia tuberosa, and other organisms with data available.
Applications De Recherche Scientifique
Trends and Future Research Directions
A comprehensive bibliometric analysis of research on aristolochic acids, including aristoloside, identifies key trends and future research directions. This analysis, covering research from 1957 to 2017, suggests five future research avenues: studying the antitumor efficacy of aristolochic acids, exploring their immune activity, reviewing naturally occurring aristolochic acids, investigating the correlation between aristolochic acid mutational signatures and various cancers, and focusing on analytical chemistry related to these compounds (Zhou et al., 2019).
Ethnopharmacology and Phytochemistry
A global assessment based on bibliographic sources highlights the widespread traditional use of Aristolochia species, including those containing aristoloside, in various regions. The study emphasizes the need for a systematic assessment of aristolochic acid content in commonly used species to evaluate potential health risks (Heinrich et al., 2009). Another study reviews the nature of terpenoids, including aristoloside, in Aristolochia species, highlighting their chemical diversity and bioactivity. This review underscores the rapid development in the phytochemistry of Aristolochia species (Wu et al., 2004).
Biological Activities and Pharmacology
Research on Aristolochia species, including aristoloside, shows a range of biological activities. A study explores the various physiologically active compounds from Aristolochia, addressing the continuous development in their phytochemistry and therapeutic applications. It also discusses recent studies on the nephrotoxicity of aristolochic acids and the structure-toxicity relationship (Kuo et al., 2012).
Toxicological and Safety Considerations
A study focused on the roots of Aristolochia chilensis found a mixture of aristolochic acids, including aristoloside, indicating potential harmful effects and unsuitability for medicinal use (Urzúa et al., 2013). Another research investigates aristolochic acid renal toxicity, highlighting the necessity of designing safer pharmaceutical formulations and strictly controlling the dose and duration of drugs containing aristolochic acids (Wang Li, 2013).
Propriétés
Numéro CAS |
84014-70-0 |
|---|---|
Nom du produit |
Aristoloside |
Formule moléculaire |
C23H21NO13 |
Poids moléculaire |
519.4 g/mol |
Nom IUPAC |
8-methoxy-6-nitro-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C23H21NO13/c1-33-13-3-8(36-23-20(28)19(27)18(26)15(6-25)37-23)2-10-9(13)4-12(24(31)32)16-11(22(29)30)5-14-21(17(10)16)35-7-34-14/h2-5,15,18-20,23,25-28H,6-7H2,1H3,(H,29,30)/t15-,18-,19+,20-,23-/m1/s1 |
Clé InChI |
GMKHAVDYTAXBIY-BSTKLLGTSA-N |
SMILES isomérique |
COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
SMILES |
COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O |
SMILES canonique |
COC1=CC(=CC2=C3C(=C(C=C12)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O)OC5C(C(C(C(O5)CO)O)O)O |
Synonymes |
aristoloside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(4-hydroxyphenyl) ethenyl]formamide](/img/structure/B1210967.png)









![2-[1-(2-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B1210981.png)
